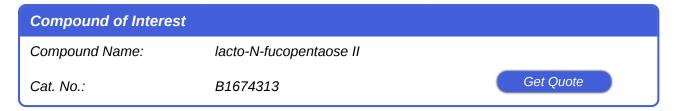


Utilizing Lacto-N-fucopentaose II as an Analytical Standard: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose II (LNFP II) is a neutral human milk oligosaccharide (HMO) belonging to the fucosylated category. As a significant component of human milk, it plays a role in infant nutrition and development, including the establishment of the gut microbiota and immune modulation. LNFP II is structurally defined as $Gal\beta1-3(Fuc\alpha1-4)GlcNAc\beta1-3Gal\beta1-4Glc$ and is also known as the Lewis A (Le^a) antigen. Its well-defined structure and purity make it an ideal analytical standard for the qualitative and quantitative analysis of HMOs in various biological matrices and food products. This document provides detailed application notes and protocols for the use of LNFP II as an analytical standard in liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis (CE).

Physicochemical Properties of Lacto-N-fucopentaose II



Property	Value	Reference
Molecular Formula	C32H55NO25	[1][2]
Molecular Weight	853.77 g/mol	[1][2]
Monoisotopic Mass	853.3063 Da	[3]
CAS Number	21973-23-9	[4]
Synonyms	LNFP II, Lewis A antigen, Le^a	[3][4]

Application Note 1: Quantification of LNFP II in Human Milk and Infant Formula by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the separation and quantification of complex oligosaccharides like LNFP II. Hydrophilic interaction liquid chromatography (HILIC) is particularly well-suited for retaining and separating these polar analytes.

Experimental Workflow for HPLC-MS Analysis



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Figure 1: Experimental workflow for the quantification of LNFP II using HPLC-MS.

Protocol: HILIC-LC-MS Quantification of LNFP II

1. Standard Preparation:

Methodological & Application





- Prepare a stock solution of LNFP II analytical standard in deionized water at a concentration of 1 mg/mL.
- Generate a series of calibration standards by serial dilution of the stock solution in a mixture of ethanol and water (1:1 v/v). A typical concentration range is 12.5 to 5000 ng/mL[5].
- 2. Sample Preparation:
- For human milk samples, perform protein precipitation by adding four volumes of cold ethanol to one volume of milk.
- Vortex and incubate at -20°C for 30 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Collect the supernatant and dilute with an appropriate volume of ethanol/water (1:1 v/v) to fall within the calibration curve range.
- 3. HILIC-LC-MS Conditions:



Parameter	Setting
HPLC System	Dionex Ultimate 3000 RS or equivalent
Column	HILIC-OH5 (2.1 x 150 mm, 2.7 μm)
Mobile Phase A	Water with 20 mM ammonium formate, pH 4.3
Mobile Phase B	Acetonitrile
Gradient	Linear gradient of acetonitrile (solvent B)
Flow Rate	0.3 mL/min
Column Temperature	30°C
Injection Volume	5 μL
Mass Spectrometer	Q Exactive Plus Hybrid FT mass spectrometer or equivalent
Ionization Mode	Negative Electrospray Ionization (ESI)
Scan Mode	Full scan and Parallel Reaction Monitoring (PRM)
Spray Voltage	3.7 kV
Capillary Temperature	250°C
Mass Range	m/z 200-1500

4. Data Analysis:

- Identify LNFP II based on its retention time and accurate mass. The retention time for LNFP II under HILIC conditions is approximately 16.0 minutes[6].
- The formate adduct [M+HCOO]⁻ is commonly used for quantification in negative ion mode.
- Integrate the peak area of the corresponding extracted ion chromatogram.
- Construct a calibration curve by plotting the peak area versus the concentration of the LNFP II standards.



• Determine the concentration of LNFP II in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data for HILIC-LC-MS Analysis of LNFP II

Parameter	Value	Reference / Note
Retention Time	~16.0 min	[6]
Parent Ion (m/z)	[M+HCOO]-	[5]
Calibration Range	12.5 - 5000 ng/mL	[5]
Linearity (R²)	>0.999	Estimated based on a similar fucosylated HMO, 2'-fucosyllactose[7].
Limit of Detection (LOD)	~0.6 mg/g	Estimated based on a similar fucosylated HMO, 2'-fucosyllactose in a food matrix[7].
Limit of Quantification (LOQ)	~2.0 mg/g	Estimated based on a similar fucosylated HMO, 2'-fucosyllactose in a food matrix[7].

Application Note 2: Profiling of Fucosylated HMOs, including LNFP II, by Capillary Electrophoresis

Capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection is a high-resolution technique for the analysis of fluorescently labeled oligosaccharides. Neutral oligosaccharides like LNFP II are derivatized with a charged fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), to enable their migration in an electric field and sensitive detection.

Experimental Workflow for CE-LIF Analysis





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Figure 2: Experimental workflow for the analysis of LNFP II using CE-LIF.

Protocol: CE-LIF Analysis of APTS-labeled LNFP II

- 1. APTS Labeling of LNFP II Standard and Samples:
- To 2.0 mg of the dried oligosaccharide sample (or LNFP II standard), add 30 μL of deionized water and 20 μL of labeling solution (2.4 mM APTS and 40 mM NaBH₃CN in 20% acetic acid)[8].
- Incubate the reaction mixture with the vial lid open at 37°C overnight or at 60°C for 1-2 hours to allow for solvent evaporation and completion of the labeling reaction[8].
- Reconstitute the labeled sample in 100 μL of deionized water[8].
- A post-labeling cleanup step using solid-phase extraction (e.g., graphitized carbon cartridges) can be performed to remove excess labeling reagents.
- 2. Capillary Electrophoresis Conditions:



Parameter	Setting	
CE System	Sciex PA 800 Plus or equivalent with LIF detector	
Capillary	Bare fused silica, 50 μm I.D., 30 cm total length (20 cm effective length)	
Separation Buffer	HR-NCHO gel buffer or SDS-MW gel buffer	
Applied Voltage	30 kV (reversed polarity)	
Capillary Temperature	25°C	
Injection	Electrokinetic injection at 2.0 kV for 2.0 seconds	
LIF Detection	Excitation: 488 nm, Emission: 520 nm	

3. Data Analysis:

- Identify the APTS-labeled LNFP II in the sample electropherogram by comparing its migration time with that of the LNFP II analytical standard.
- For semi-quantitative analysis, the peak area of LNFP II can be normalized to an internal standard.
- For quantitative analysis, a calibration curve can be constructed using a dilution series of the APTS-labeled LNFP II standard.

Quantitative Data for CE-LIF Analysis of LNFP II



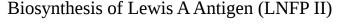
Parameter	Value	Reference / Note
Migration Time	Varies depending on the specific CE system and conditions. Direct comparison with the standard is required.	[3]
Linearity (R²)	>0.99	Estimated based on general performance of CE-LIF for oligosaccharides.
Limit of Detection (LOD)	Low ng/mL to pg/mL range	Estimated based on the high sensitivity of LIF detection for APTS-labeled glycans.
Limit of Quantification (LOQ)	Low to mid ng/mL range	Estimated based on the high sensitivity of LIF detection for APTS-labeled glycans.

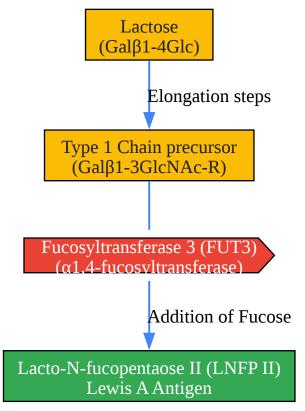
Application Note 3: LNFP II in Biological Systems - The Lewis A Antigen Biosynthesis Pathway

LNFP II is a key structure in glycobiology, representing the Lewis A (Le^a) blood group antigen. Its biosynthesis involves the sequential action of specific glycosyltransferases. Understanding this pathway is crucial for research in areas such as host-pathogen interactions, immunology, and oncology, as the expression of Lewis antigens can be altered in disease states. LNFP II can be used as a reference standard to study the activity of fucosyltransferases involved in this pathway.

Lewis A (LNFP II) Biosynthesis Pathway







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Figure 3: Simplified biosynthesis pathway of the Lewis A antigen (LNFP II).

Conclusion

Lacto-N-fucopentaose II is an indispensable analytical standard for researchers in the fields of food science, nutrition, and drug development. Its use in advanced analytical techniques such as HPLC-MS and CE-LIF allows for accurate and precise quantification and identification of this important human milk oligosaccharide. The detailed protocols and application notes provided herein serve as a comprehensive guide for the effective utilization of LNFP II as a reference standard in laboratory settings.

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